molecular formula C16H23NO5S B7448986 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid

4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid

Cat. No.: B7448986
M. Wt: 341.4 g/mol
InChI Key: BFOSWOJYRIHJJZ-UHFFFAOYSA-N
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Description

4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid is a sulfamoylbenzoic acid derivative that has garnered attention due to its promising biological properties. This compound is characterized by the presence of a cyclohexyl group, a hydroxypropyl group, and a sulfamoyl group attached to a benzoic acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid typically involves the following steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.

    Introduction of the Hydroxypropyl Group: This can be achieved through an epoxide ring-opening reaction using a suitable nucleophile.

    Sulfamoylation: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base.

    Benzoic Acid Core Formation: The final step involves the formation of the benzoic acid core through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone.

    Reduction: The benzoic acid group can be reduced to a benzyl alcohol.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a benzyl alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: A simpler analog with similar sulfamoyl functionality.

    4-(Cyclohexylsulfamoyl)benzoic acid: Lacks the hydroxypropyl group but retains the cyclohexyl and sulfamoyl groups.

    4-(2-Hydroxypropylsulfamoyl)benzoic acid: Similar structure but without the cyclohexyl group.

Uniqueness

4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid is unique due to the combination of the cyclohexyl, hydroxypropyl, and sulfamoyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-12(18)11-17(14-5-3-2-4-6-14)23(21,22)15-9-7-13(8-10-15)16(19)20/h7-10,12,14,18H,2-6,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOSWOJYRIHJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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